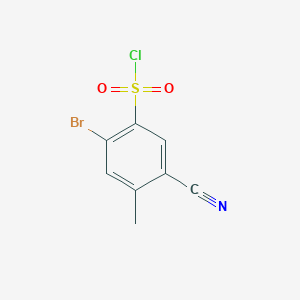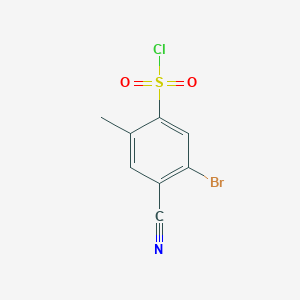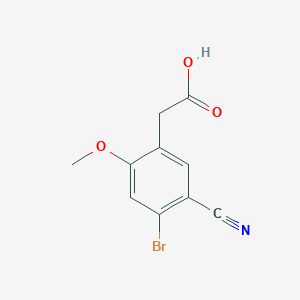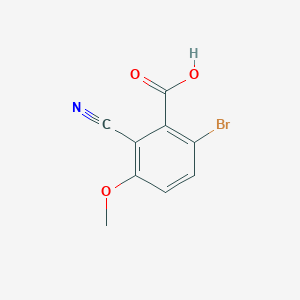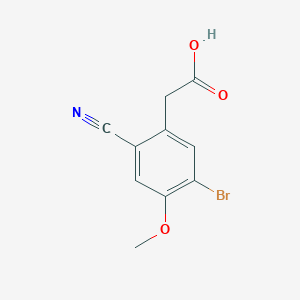
5-Bromo-2-cyano-4-methoxyphenylacetic acid
Descripción general
Descripción
5-Bromo-2-cyano-4-methoxyphenylacetic acid (BCMPA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a versatile compound that has been used in a range of experiments, including biochemical and physiological studies. BCMPA is a relatively new compound, and its use is growing as researchers and scientists continue to explore its potential applications.
Aplicaciones Científicas De Investigación
5-Bromo-2-cyano-4-methoxyphenylacetic acid has a wide range of potential applications in scientific research. It has been used in a variety of experiments, including biochemical and physiological studies. 5-Bromo-2-cyano-4-methoxyphenylacetic acid has been used in studies on enzyme inhibition, protein folding, and DNA binding. It has also been used to study the pharmacological effects of drugs, as well as the effects of environmental pollutants. 5-Bromo-2-cyano-4-methoxyphenylacetic acid has also been used to study the effects of oxidative stress on cells.
Mecanismo De Acción
5-Bromo-2-cyano-4-methoxyphenylacetic acid works by binding to specific proteins or enzymes in the cell. This binding alters the structure of the protein or enzyme, which in turn affects its function. For example, 5-Bromo-2-cyano-4-methoxyphenylacetic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-Bromo-2-cyano-4-methoxyphenylacetic acid has also been shown to bind to DNA and interfere with its replication.
Biochemical and Physiological Effects
5-Bromo-2-cyano-4-methoxyphenylacetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-Bromo-2-cyano-4-methoxyphenylacetic acid has also been shown to bind to DNA and interfere with its replication. Additionally, 5-Bromo-2-cyano-4-methoxyphenylacetic acid has been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-2-cyano-4-methoxyphenylacetic acid has a number of advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it is relatively non-toxic and has a low cost. However, 5-Bromo-2-cyano-4-methoxyphenylacetic acid has some limitations. It is not very soluble in water, which can limit its use in some experiments. Additionally, it has a relatively short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
There are a number of potential future directions for 5-Bromo-2-cyano-4-methoxyphenylacetic acid. One possibility is to explore its potential use as a drug delivery system. Additionally, 5-Bromo-2-cyano-4-methoxyphenylacetic acid could be used to study the effects of environmental pollutants on cells. It could also be used to study the effects of oxidative stress on cells. Finally, 5-Bromo-2-cyano-4-methoxyphenylacetic acid could be used to study the effects of drugs on the nervous system.
Propiedades
IUPAC Name |
2-(5-bromo-2-cyano-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-3-7(5-12)6(2-8(9)11)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJDPIGWIMHBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyano-4-methoxyphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B1414078.png)
![Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B1414080.png)


![N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine](/img/structure/B1414083.png)
